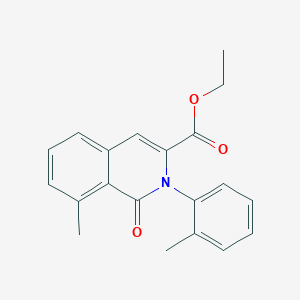
N-cyclopropyl-1-(pyridin-3-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-(pyridin-3-yl)methanesulfonamide is a compound of interest in various fields of scientific research due to its unique structural and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(pyridin-3-yl)methanesulfonamide typically involves the reaction of cyclopropylamine with pyridin-3-ylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-1-(pyridin-3-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-(pyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-1-(pyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity, while the pyridin-3-yl ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide
- 1-cyclopropyl-N-[cyclopropyl(pyridin-3-yl)methyl]methanesulfonamide
Uniqueness
N-cyclopropyl-1-(pyridin-3-yl)methanesulfonamide is unique due to its specific combination of a cyclopropyl group and a pyridin-3-yl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H12N2O2S |
|---|---|
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
N-cyclopropyl-1-pyridin-3-ylmethanesulfonamide |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13,11-9-3-4-9)7-8-2-1-5-10-6-8/h1-2,5-6,9,11H,3-4,7H2 |
Clave InChI |
HGHYFNGPLXWITL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NS(=O)(=O)CC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)

![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)


![tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966329.png)

![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)


